molecular formula C6H10O3 B098165 trans-2-Vinyl-1,3-dioxolane-4-methanol CAS No. 16081-27-9

trans-2-Vinyl-1,3-dioxolane-4-methanol

Cat. No.: B098165
CAS No.: 16081-27-9
M. Wt: 130.14 g/mol
InChI Key: JMAUXGPDSZGZAJ-WDSKDSINSA-N
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Description

trans-2-Vinyl-1,3-dioxolane-4-methanol: is an organic compound characterized by the presence of a vinyl group, a 1,3-dioxolane ring, and a methanol group. Its molecular formula is C₆H₁₀O₃ and it has a molecular weight of approximately 130.14 g/mol

Chemical Reactions Analysis

Types of Reactions: trans-2-Vinyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, and other strong oxidizing agents.

    Reduction: H₂/Ni, H₂/Rh, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Biological Activity

Introduction

Trans-2-vinyl-1,3-dioxolane-4-methanol is a compound belonging to the class of dioxolanes, which are cyclic ethers with potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its reactivity and biological effects. The presence of the dioxolane ring provides stability while allowing for various functional group modifications that can enhance its biological activity.

Chemical Formula

  • Molecular Formula: C₄H₈O₃
  • CAS Number: 21618

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activity. A study highlighted the synthesis and biological evaluation of several dioxolane derivatives, showing promising results against various bacterial strains.

Compound Activity MIC (µg/mL) Target Organisms
Dioxolane 1Excellent625–1250Staphylococcus aureus
Dioxolane 4Perfect625Enterococcus faecalis
Dioxolane 6Significant-Pseudomonas aeruginosa
Dioxolane 7Moderate-Candida albicans

The study found that most tested compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while also demonstrating antifungal properties against Candida albicans .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Wall Synthesis: Similar to other dioxolanes, it may disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Metabolic Pathways: The compound can affect metabolic pathways by interacting with enzymes critical for cellular function.
  • Oxidative Stress Induction: It may induce oxidative stress in microbial cells, leading to damage and eventual cell death .

Study on Antibacterial Activity

A comprehensive study conducted on the antibacterial efficacy of various dioxolane derivatives included this compound. The results indicated that this compound exhibited notable activity against specific strains of bacteria:

  • Tested Strains:
    • Staphylococcus aureus
    • Escherichia coli

The results demonstrated that at certain concentrations, this compound effectively inhibited bacterial growth .

Photochemical Reactivity

In another research effort focusing on photochemical reactions involving dioxolanes, it was observed that trans-2-vinyl-1,3-dioxolane derivatives could be converted into more reactive forms under visible light irradiation. This transformation could potentially enhance their biological activity by increasing their reactivity towards microbial targets .

Properties

IUPAC Name

[(2S,4S)-2-ethenyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAUXGPDSZGZAJ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1OCC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1OC[C@@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16081-27-9
Record name trans-2-vinyl-1,3-dioxolane-4-methanol
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